molecular formula C13H19N3O2 B11866102 Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11866102
M. Wt: 249.31 g/mol
InChI Key: UNDRFIJUVGAUBG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic core with a pyrazole ring and a partially saturated pyridine moiety. The structure includes a cyclopropylmethyl substituent at position 2 and an ethyl carboxylate group at position 5.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-6-14-5-10-8-16(15-12(10)11)7-9-3-4-9/h8-9,11,14H,2-7H2,1H3

InChI Key

UNDRFIJUVGAUBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=CN(N=C12)CC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from N-Boc-4-aminopyrazole-5-carbaldehydes, the reaction with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux can yield the desired pyrazolo[4,3-c]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

a) 7-(4-Ethoxyphenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
  • Substituents : 4-ethyl, 2,6-diphenyl, and 7-(4-ethoxyphenyl) groups.
  • Synthesis: Prepared via alkylation of a phenolic precursor using NaH and ethyl iodide in DMF .
b) 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
  • Substituents : 4-ethyl, 2,6-diphenyl, and 7-(4-chlorophenyl) groups.
  • Synthesis : Synthesized via Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and a Pd(OAc)₂ catalyst .
  • Key Features : The electron-withdrawing chlorine atom at the para position may improve metabolic stability compared to ethoxy groups.
c) Ethyl 5-[2-(Ethoxycarbonyl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
  • Substituents : Ethoxycarbonyl and phenyl groups at positions 2 and 5, respectively.
  • Structural Data : 13C NMR shows distinct shifts at δ 160.3 and 163.2 ppm for carbonyl groups, highlighting electronic effects of substituents .
d) Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
  • Substituents : Ethyl group at position 2 instead of cyclopropylmethyl.

Physicochemical Properties

Compound Melting Point (°C) Rf Value Solubility (Predicted)
Target Compound Not reported Moderate (ester group)
7-(4-Chlorophenyl) analog 226–227 0.49 Low (chlorophenyl)
4-(4-Hydroxyphenyl) analog 199–200 0.17 Moderate (phenolic -OH)
Ethyl 5-[2-(Ethoxycarbonyl)ethyl] Not reported High (polar groups)

The cyclopropylmethyl group in the target compound introduces steric strain and increased lipophilicity compared to ethyl or phenyl substituents. This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 252.34 g/mol

The compound features a pyrazolo-pyridine core structure with a cyclopropylmethyl substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that structurally similar compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainActivity Level
Compound AE. coliModerate
Compound BStaphylococcus aureusHigh
This compoundTBDTBD

Anticancer Potential

The compound's anticancer potential is being explored in various studies. Similar pyrazolo compounds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For example, a study on related compounds indicated their ability to induce cell death in glioma cells via multiple pathways .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been noted to inhibit specific kinases involved in cancer progression.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Study : A series of related compounds were tested for their efficacy against common pathogens. The results indicated that certain modifications to the pyrazolo structure enhanced antimicrobial potency .
  • Cancer Cell Line Testing : In vitro studies demonstrated that derivatives of the compound could significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis .

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